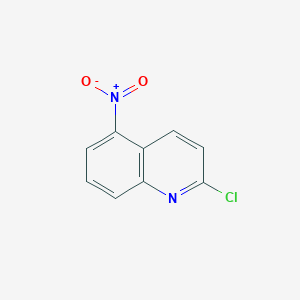

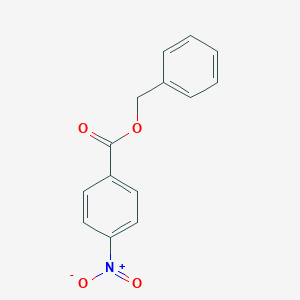

4-Nitrobenzoato de bencilo

Descripción general

Descripción

La narasina es un ionóforo poliéter producido por la fermentación de la bacteria Streptomyces aureofaciens . Se utiliza principalmente como coccidiostático y agente antibacteriano en medicina veterinaria . La narasina es conocida por su capacidad para interrumpir la transferencia de iones a través de las membranas celulares, lo que la hace eficaz contra las bacterias grampositivas y ciertos parásitos .

Aplicaciones Científicas De Investigación

La narasina tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como compuesto modelo para estudiar la actividad ionófora y los mecanismos de transporte de membrana . En biología, la narasina se utiliza para investigar los efectos de los ionóforos en los procesos celulares y las poblaciones microbianas . En medicina, la narasina se ha explorado por su uso potencial en el tratamiento de infecciones bacterianas resistentes a los medicamentos y como componente en sistemas de administración de fármacos basados en nanotecnología . En la industria, la narasina se utiliza como aditivo alimentario para mejorar el rendimiento del crecimiento y la eficiencia alimentaria en el ganado .

Mecanismo De Acción

La narasina ejerce sus efectos alterando la permeabilidad de las membranas celulares bacterianas, lo que lleva a la liberación pasiva de iones de potasio de las bacterias . Esta interrupción del equilibrio osmótico provoca una disminución del pH y, en última instancia, da como resultado la muerte de las células bacterianas . La narasina se dirige a la membrana celular e interrumpe los gradientes iónicos, que son esenciales para la supervivencia bacteriana .

Análisis Bioquímico

Biochemical Properties

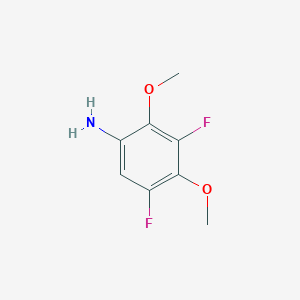

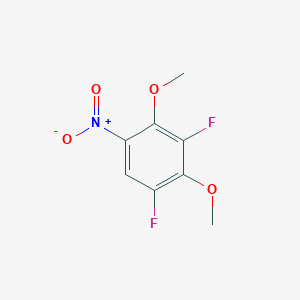

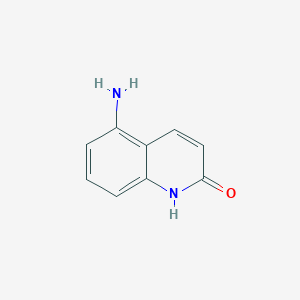

They can undergo reduction reactions, where the nitro group is converted to an amino group

Cellular Effects

Related compounds such as 4-nitrobenzoate have been shown to inhibit coenzyme Q biosynthesis in mammalian cells . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of Benzyl 4-nitrobenzoate is not well-understood. It is known that nitrobenzoates can undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions

Metabolic Pathways

Related compounds such as nitrobenzoates are known to be metabolized through reductive pathways .

Métodos De Preparación

La narasina se sintetiza mediante la fermentación de Streptomyces aureofaciens . El proceso implica cultivar la bacteria en un medio rico en nutrientes, seguido de la extracción y purificación del compuesto. El caldo de fermentación se filtra para eliminar el micelio y el filtrado se somete a extracción con disolventes utilizando acetato de etilo o cloroformo . El extracto bruto se purifica luego utilizando técnicas cromatográficas para obtener narasina pura .

Análisis De Reacciones Químicas

La narasina experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de la narasina puede conducir a la formación de ácido narasínico .

Comparación Con Compuestos Similares

La narasina es similar a otros ionóforos poliéteres como la monensina, la salinomicina y la lasalocida . La narasina tiene una estructura única con un grupo metilo adicional, lo que mejora sus propiedades antibacterianas y anticoccidiales . En comparación con la monensina y la salinomicina, la narasina ha demostrado ser más eficaz contra ciertas cepas de bacterias y parásitos . Los compuestos similares incluyen:

- Monensina

- Salinomicina

- Lasalocida

La estructura única de la narasina y su eficacia mejorada la convierten en un compuesto valioso en la medicina veterinaria y la investigación científica .

Propiedades

IUPAC Name |

benzyl 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-14(19-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQFGJYVKKCUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163820 | |

| Record name | Benzyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14786-27-7 | |

| Record name | Phenylmethyl 4-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14786-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014786277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl 4-nitrobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 4-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

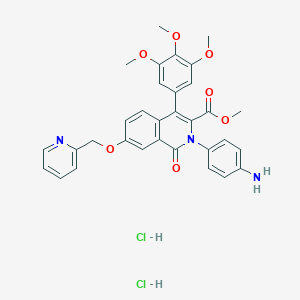

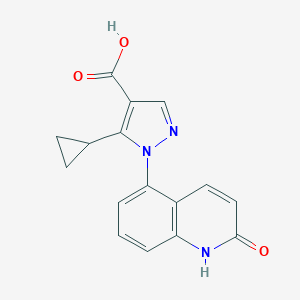

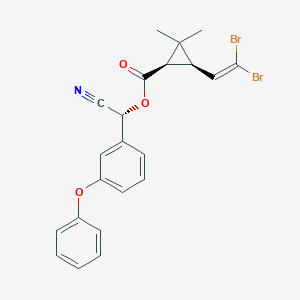

Feasible Synthetic Routes

Q1: What are the key structural features of benzyl 4-nitrobenzoate and how do they influence its crystal structure?

A1: Benzyl 4-nitrobenzoate (C14H11NO4) forms chains linked by two distinct C-H...O hydrogen bonds. [] These bonds create two types of R(2)2 (10) rings within the chains. While the provided research doesn't delve into the exact impact on the crystal structure, it highlights the role of hydrogen bonding in organizing the molecules within the crystal lattice. Further research could explore if these interactions contribute to specific material properties.

Q2: Has the "fully catalytic Mitsunobu reaction" truly been achieved with benzyl 4-nitrobenzoate?

A2: Research suggests that the "fully catalytic Mitsunobu reaction" utilizing benzyl 4-nitrobenzoate might not be a true Mitsunobu reaction. [] While benzyl 4-nitrobenzoate is produced under "fully catalytic" conditions with catalytic phosphine and azo reagents, the reaction proceeds similarly even without the hydrazine catalyst. Furthermore, attempts to apply this "fully catalytic" method to the esterification of (-)-ethyl lactate with 4-nitrobenzoic acid resulted in low yields and predominant retention of configuration, suggesting limitations in the system's catalytic efficiency and stereoselectivity.

Q3: How does the structure of benzyl 4-chloro-3-nitrobenzoate compare to that of benzyl 4-nitrobenzoate, and what impact does this difference have on their respective crystal structures?

A3: While both compounds exhibit C-H...O hydrogen bonding, they differ in the arrangement of these bonds and their resulting crystal structures. [] Benzyl 4-chloro-3-nitrobenzoate (C14H10ClNO4) forms a more complex three-dimensional framework. Three independent C-H...O hydrogen bonds link the molecules into chains of edge-fused R(4)4 (26) and R(4)4 (34) rings. These chains then connect through aromatic pi-pi stacking interactions to create a three-dimensional network. This is distinct from the simpler chain structure observed in benzyl 4-nitrobenzoate, highlighting how subtle structural modifications can lead to significant differences in crystal packing and potentially influence material properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.